

Technical Monograph: Fructoseglutamic Acid Disodium Salt

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Compound of Interest

Compound Name: Fructoseglutamic Acid Disodium Salt
Cat. No.: B1162887

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Compound Identity:

-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid disodium salt CAS Registry Number: 31105-01-8 (Parent Acid) Classification: Amadori Rearrangement Product (ARP) / Maillard Reaction Intermediate

Executive Summary

Fructoseglutamic acid disodium salt (Fru-Glu-Na

) is a stable, water-soluble derivative of the Amadori rearrangement product formed between D-glucose and L-glutamic acid. While naturally occurring in dehydrated fruits (apricots, tomatoes) and aged garlic extracts, the disodium salt form is synthesized for pharmaceutical and nutraceutical applications to overcome the hygroscopicity and instability of the free acid.

This guide details the chemical dynamics, synthesis protocols, and physiological mechanisms of Fru-Glu-Na

, specifically focusing on its dual utility as a Kokumi flavor modulator and a hepatoprotective agent capable of accelerating alcohol metabolism.

Part 1: Chemical Constitution & Structural Dynamics

The Amadori Architecture

Fru-Glu represents a "blocked" amino acid where the amine group of glutamate is substituted with a deoxy-fructose moiety. This structure is pivotal because it arrests the Maillard reaction at a stable intermediate stage, preventing the uncontrolled polymerization that leads to melanoidins (browning pigments).

Key Physicochemical Properties:

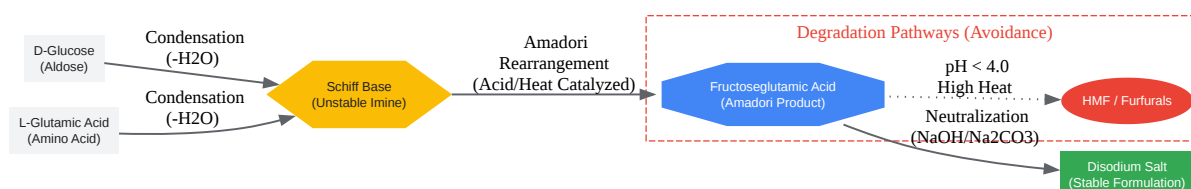
Property	Specification	Clinical/Formulation Relevance
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| Molecular Formula |

| Disodium salt form for bioavailability. | | Molecular Weight | ~353.23 g/mol | Small molecule; rapid intestinal absorption. | | Solubility | High (>500 mg/mL in water) | Ideal for liquid formulations (hangover drinks). | | Stability | pH 6.0–8.0 | Unstable in strong acid (hydrolyzes to glucose/glutamate). | | Appearance | White to pale yellow powder | Non-hygroscopic compared to the sticky free acid. |

Structural Diagram (Graphviz)

The following diagram illustrates the formation pathway and the equilibrium between the open-chain and cyclic forms of the fructose moiety.



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Caption: Formation of Fru-Glu via Amadori rearrangement and stabilization into the disodium salt form.

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity

-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid and convert to the disodium salt. Challenge: The reaction is reversible. Excessive heat leads to degradation (browning).

The "Maillard Mimetic" Protocol

This protocol uses a controlled reflux method in methanol/acetic acid to favor the Amadori rearrangement while suppressing advanced glycation.

Reagents:

- Anhydrous D-Glucose (0.1 mol)
- L-Glutamic Acid (0.1 mol)
- Sodium Bisulfite (Catalyst/Antioxidant, 0.01 mol)
- Solvent: Methanol/Acetic Acid (9:1 v/v) or Glycerol (Green chemistry alternative).

Step-by-Step Methodology:

- Condensation: Dissolve Glucose and Glutamic Acid in the solvent system. Add Sodium Bisulfite to prevent oxidative browning.
- Reflux: Heat the mixture to 60–65°C (strictly controlled) for 4–6 hours under nitrogen atmosphere.
 - Why: Temperatures >70°C promote degradation into HMF (Hydroxymethylfurfural).
- Monitoring: Check reaction progress via TLC or HPLC every 60 minutes. Look for the disappearance of glucose and the emergence of a new polar peak.
- Purification (Ion Exchange):
 - Cool reaction mixture to 4°C.

- Pass through a cation-exchange column (e.g., Dowex 50W-X8, H⁺ form).
- Elute unreacted sugars with water.
- Elute Fru-Glu with 0.5 M Ammonia or Pyridine.
- Salt Formation:
 - Collect the Fru-Glu fraction.
 - Adjust pH to 7.0–7.2 using 1M NaOH or
 - Critical: Do not overshoot pH > 8.5, as alkaline degradation occurs.
- Isolation: Lyophilize (freeze-dry) the neutralized solution to obtain the white, amorphous powder of **Fructoseglutamic Acid Disodium Salt**.

Part 3: Physiological Mechanisms of Action

Fru-Glu-Na

is not merely a flavorant; it is a bioactive metabolic modulator.[1]

Hepatoprotection & Alcohol Metabolism

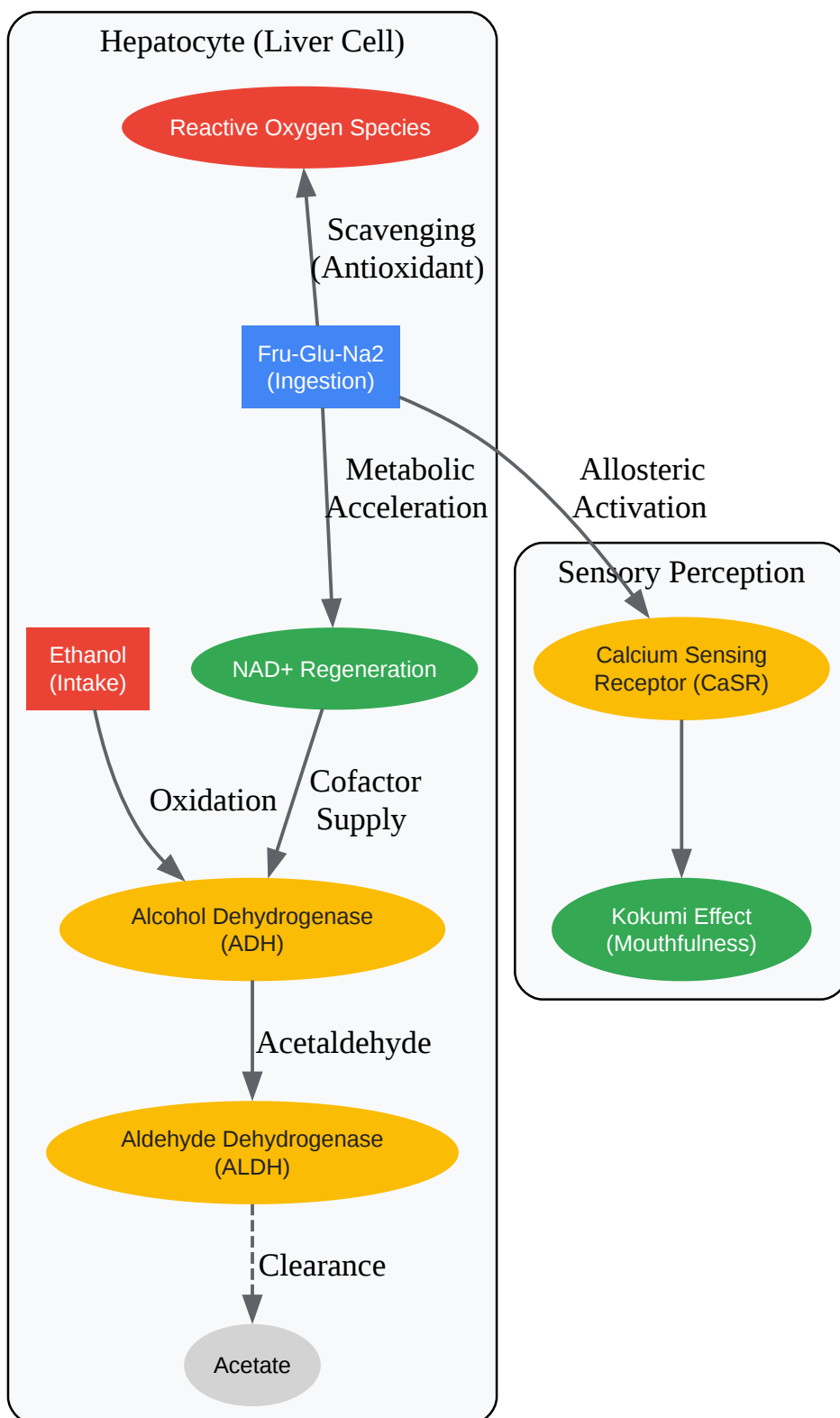
Research indicates that Amadori compounds like Fru-Glu facilitate the clearance of ethanol and acetaldehyde.

- Mechanism A: The "Fructose Effect" Equivalent: The fructose moiety, once cleaved or metabolized, may bypass the rate-limiting phosphofructokinase step in glycolysis, rapidly depleting hepatic ATP/Pi pools and accelerating the re-oxidation of NADH to NAD⁺. High NAD⁺ levels drive Alcohol Dehydrogenase (ADH) activity.
- Mechanism B: Antioxidant Shielding: Alcohol metabolism generates Reactive Oxygen Species (ROS) via CYP2E1.[2] Fru-Glu acts as a radical scavenger, protecting hepatocytes from oxidative stress during "hangover" periods.

Flavor Modulation (Kokumi)

Fru-Glu binds to the Calcium-Sensing Receptor (CaSR) on the tongue. Unlike the simple savory taste of MSG (Umami), Fru-Glu provides "Kokumi"—a sensation of thickness, mouthfulness, and continuity of flavor.

Mechanism Diagram (Graphviz)



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Caption: Dual mechanism: Hepatic NAD⁺ regeneration for alcohol clearance and CaSR activation for flavor.

Part 4: Analytical Characterization

To validate the synthesis of Fru-Glu-Na

, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is required due to the compound's lack of a strong UV chromophore.

HPLC-MS Method Parameters

Parameter	Condition	Rationale
Column	Cation Exchange (e.g., Polyamine II or SCX)	Separation of amino-sugar conjugates from free amino acids.
Mobile Phase	Acetonitrile : Water (75:25) + 0.1% Formic Acid	HILIC mode is preferred for polar Amadori compounds.
Flow Rate	0.8 mL/min	Optimal backpressure for amino-columns.
Detection	ESI-MS (Positive Mode)	Detects protonated parent ion
Target Ion	m/z 310.1 (Free Acid) / m/z 354.1 (Disodium)	Note: In MS, the salt usually dissociates; look for m/z 310.
Retention	~12.5 min (varies by column)	Elutes after free Glutamate but before Glucose.

Quality Control Criteria

- Purity: >95% by HPLC area normalization.
- Free Glucose: <1.0% (Indicates successful purification).
- Free Glutamate: <1.0% (Crucial for "No MSG added" label claims).

- Chloride Content: <0.5% (If HCl was used in resin regeneration).

References

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Sources

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